N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide involves several steps. One common method includes the condensation of corresponding acids followed by hydrolysis and cyclization to yield pyrazoloquinolines, which upon substitution yield the final compound . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide involves its interaction with molecular targets such as TGF-beta receptor type-1 . This interaction can modulate various cellular pathways, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide is unique due to its specific structural features and biological activities. Similar compounds include other quinoxaline derivatives and imidazole-containing compounds . These compounds share some structural similarities but may differ in their specific biological activities and applications.
References
Properties
CAS No. |
1132610-45-7 |
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Molecular Formula |
C19H15FN6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[5-(5-fluoro-6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C19H15FN6O/c1-10-13(20)4-6-15(23-10)18-17(25-19(26-18)24-11(2)27)12-3-5-14-16(9-12)22-8-7-21-14/h3-9H,1-2H3,(H2,24,25,26,27) |
InChI Key |
TYPILNNEZPSNTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=C(N=C(N2)NC(=O)C)C3=CC4=NC=CN=C4C=C3)F |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N=C(N2)NC(=O)C)C3=CC4=NC=CN=C4C=C3)F |
Origin of Product |
United States |
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